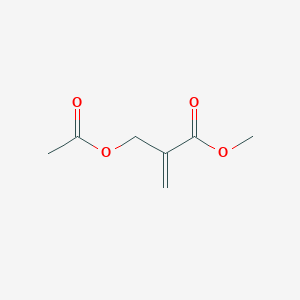

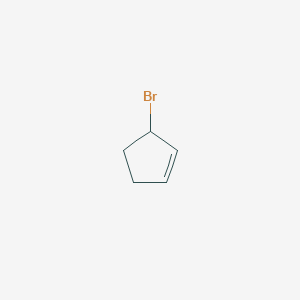

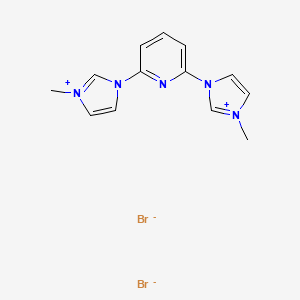

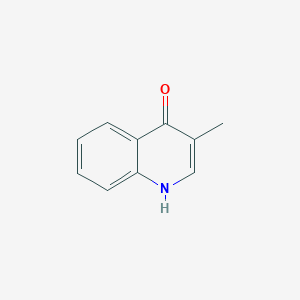

![molecular formula C11H9NO B1599910 3,4-Dihydrocyclopenta[b]indol-1(2H)-one CAS No. 61364-20-3](/img/structure/B1599910.png)

3,4-Dihydrocyclopenta[b]indol-1(2H)-one

Descripción general

Descripción

“3,4-Dihydrocyclopenta[b]indol-1(2H)-one” is a chemical compound with the CAS Number: 61364-20-3 . It has a molecular weight of 171.2 and its IUPAC name is 3,4-dihydrocyclopenta[b]indol-1(2H)-one .

Synthesis Analysis

The synthesis of cyclopenta-fused indoles, such as “3,4-Dihydrocyclopenta[b]indol-1(2H)-one”, has been achieved through various methods, including metal-catalysed approaches . For instance, employing a certain strategy allows the alkene hydroacylation of 3-vinylfuran-, 3-vinyl benzothiophene-, and 3-vinyl thiophene-2- .

Molecular Structure Analysis

The InChI code for “3,4-Dihydrocyclopenta[b]indol-1(2H)-one” is 1S/C11H9NO/c13-10-6-5-9-11(10)7-3-1-2-4-8(7)12-9/h1-4,12H,5-6H2 .

Chemical Reactions Analysis

The cyclopenta[b]indole scaffold is present in several bioactive natural products and pharmaceutically interesting compounds . Various synthetic protocols have been described to prepare cyclopenta[b]indoles .

Physical And Chemical Properties Analysis

“3,4-Dihydrocyclopenta[b]indol-1(2H)-one” is a solid at room temperature . It should be stored in a dry place .

Aplicaciones Científicas De Investigación

Synthesis of Natural Alkaloids

3,4-Dihydrocyclopenta[b]indol-1(2H)-one: serves as a key intermediate in the synthesis of natural alkaloids. These alkaloids are often found in plants and can have significant pharmacological effects. For instance, the compound’s structure is closely related to that of bruceollines , which are traditionally used to treat parasitic diseases and malaria .

Development of Small-Molecule Inhibitors

The compound’s framework is utilized in the development of small-molecule inhibitors like scytonemin , which inhibits polo-like kinase and may affect other cell cycle regulators. This application is crucial in cancer research where controlling the cell cycle can be a therapeutic strategy .

Pharmaceutical Chemistry Intermediates

In pharmaceutical chemistry, 3,4-Dihydrocyclopenta[b]indol-1(2H)-one is employed as an intermediate in the total synthesis of complex molecules. It has been used in the synthesis of compounds such as arborisidine and 19-epi-arborisidine , which have potential therapeutic applications .

Lewis-Acid-Catalyzed Annulations

The compound is synthesized through Lewis-acid-catalyzed (3+2) annulation reactions involving 2-indolylmethanols and propargylic alcohols. This method is valued for its high efficiency and yield, providing a direct pathway to synthetically useful cyclopenta[b]indoles .

Electrophilic and Nucleophilic Reactivity

Due to its unique properties of electrophilicity and nucleophilicity at the C3 position, the compound is an intriguing reactant in organic synthesis. It allows for the formation of multiple bonds and can be used in various atom-economic synthetic strategies .

Catalysis Research

3,4-Dihydrocyclopenta[b]indol-1(2H)-one: is also significant in catalysis research. It is involved in studies exploring different catalysts for the alkenylation or alkylation of indole with propargylic alcohols, leading to the construction of related indole derivatives .

Safety And Hazards

Propiedades

IUPAC Name |

3,4-dihydro-2H-cyclopenta[b]indol-1-one | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C11H9NO/c13-10-6-5-9-11(10)7-3-1-2-4-8(7)12-9/h1-4,12H,5-6H2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

IYZRSIDATZDOPT-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1CC(=O)C2=C1NC3=CC=CC=C32 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C11H9NO | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID20423717 | |

| Record name | 3,4-Dihydrocyclopenta[b]indol-1(2H)-one | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID20423717 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

171.19 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

3,4-Dihydrocyclopenta[b]indol-1(2H)-one | |

CAS RN |

61364-20-3 | |

| Record name | 3,4-Dihydrocyclopenta[b]indol-1(2H)-one | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID20423717 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.